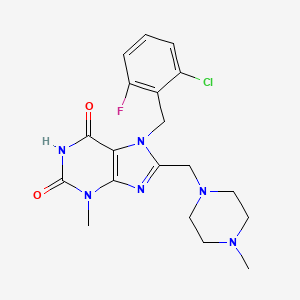

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

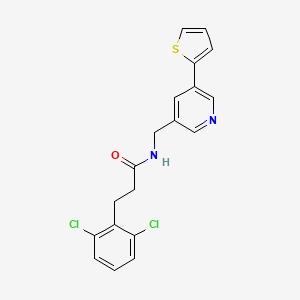

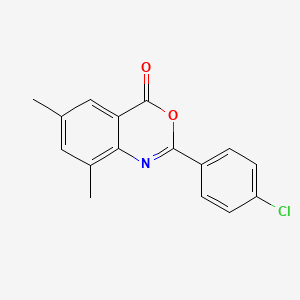

The compound 5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their biological activities. The presence of a sulfonamide group is a common feature in many therapeutic agents due to their potential antibacterial properties. The compound is structurally related to the derivatives synthesized in the studies provided, which include various aryl sulfonamides with different substituents that have shown significant biological activities .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, as reported in the first paper, involves a Suzuki cross-coupling reaction. This reaction is a palladium-catalyzed process that couples aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . The second paper describes a synthesis method for N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their N-benzyl/ethyl substituted derivatives. These compounds were synthesized in an aqueous medium by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides, followed by substitution reactions at room temperature . These methods provide a basis for the synthesis of the compound , suggesting that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The spectral data, which is typically used for structure elucidation, confirms the presence of the desired functional groups and the overall molecular framework . The electronic effects of different substituents on the aromatic ring, such as methoxy groups, can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the substituents present on the aromatic ring. The introduction of different functional groups can alter the compound's reactivity, which is essential for its biological efficacy. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's ability to interact with biological targets, such as enzymes or bacterial cell walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The substituents can also affect these properties, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profiles. The compounds synthesized in the studies showed varying degrees of urease inhibition and antibacterial activities, which are directly related to their physical and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures involving sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, novel heterocyclic compounds containing sulfonamido moieties have demonstrated significant antibacterial activity, emphasizing the potential of such compounds in addressing drug-resistant infections (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition

Sulfonamide derivatives have been explored for their inhibitory activity against enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. Research has focused on optimizing the chemical structures of sulfonamides to enhance their inhibitory potency and selectivity, with applications in treating conditions like glaucoma (Prugh et al., 1991).

Synthesis of Novel Heterocyclic Compounds

The versatility of sulfonamide chemistry facilitates the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Studies have detailed the synthesis of novel compounds with antimicrobial and antitumor activities, illustrating the utility of sulfonamide derivatives in medicinal chemistry and drug development (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name |

5-ethyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-3-16-8-11-19(27-16)28(24,25)20-12-13-22-18(23)10-9-17(21-22)14-4-6-15(26-2)7-5-14/h4-11,20H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUABLUFNZOJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)